molecular formula C59H97F3N18O21 B6295367 H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA CAS No. 415684-36-5

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA

Cat. No.: B6295367
CAS No.: 415684-36-5
M. Wt: 1451.5 g/mol
InChI Key: UWZXJWCQUCPQBO-HYPDCDKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA is a synthetic peptide composed of 14 amino acids. The compound is often used in scientific research due to its unique sequence and properties. The trifluoroacetate (TFA) salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The serine and aspartic acid residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, modulating their activity. For instance, it has been shown to abrogate the G2 checkpoint in cancer cells, leading to increased sensitivity to DNA damage .

Comparison with Similar Compounds

Similar Compounds

    H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH: The non-TFA form of the peptide.

    Other Peptides: Similar peptides with slight variations in amino acid sequences, such as H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Lys-OH.

Uniqueness

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA is unique due to its specific sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful in research applications where stability is crucial.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N18O19.C2HF3O2/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62;3-2(4,5)1(6)7/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZXJWCQUCPQBO-HYPDCDKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H97F3N18O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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